molecular formula C13H13ClFNO B1372245 3-[(3-Fluorophenoxy)methyl]aniline hydrochloride CAS No. 1171709-18-4

3-[(3-Fluorophenoxy)methyl]aniline hydrochloride

Cat. No. B1372245
CAS RN: 1171709-18-4
M. Wt: 253.7 g/mol
InChI Key: UAMMHHWQSPSNOP-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenoxy)methyl]aniline hydrochloride is a chemical compound with the CAS Number: 1171709-18-4 . It has a molecular weight of 253.7 . It’s a powder at room temperature .


Molecular Structure Analysis

The Inchi Code for 3-[(3-Fluorophenoxy)methyl]aniline hydrochloride is 1S/C13H12FNO.ClH/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10;/h1-8H,9,15H2;1H .


Physical And Chemical Properties Analysis

3-[(3-Fluorophenoxy)methyl]aniline hydrochloride is a powder at room temperature .

Scientific Research Applications

1. Kinase Inhibition Studies

3-[(3-Fluorophenoxy)methyl]aniline hydrochloride and its derivatives have been studied for their potential as kinase inhibitors. Docking and quantitative structure-activity relationship (QSAR) studies have been conducted on various related compounds, including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), to understand their interactions with c-Met kinase. These studies help in identifying molecular features contributing to high inhibitory activity, which is crucial for drug design and development (Caballero et al., 2011).

2. Hydroxylation and Metabolism Studies

Research on the hydroxylation of halo and alkyl substituted anilines, including 3-fluoro-substituted anilines, provides insights into their metabolic pathways in biological systems. Such studies are essential for understanding the biotransformation and detoxification processes of these compounds in organisms (Daly et al., 1968).

3. Synthesis and Practical Applications

The practical synthesis of compounds related to 3-[(3-Fluorophenoxy)methyl]aniline hydrochloride has been a subject of interest. For example, 3-chloro-4-(3-fluorobenzyloxy)aniline was synthesized from related compounds, highlighting the methods and efficiencies in producing such chemicals for various applications (Zhang Qingwen, 2011).

4. Radioprotective Agents Research

Substituted anilines, including fluorine-substituted derivatives, have been investigated for their radioprotective properties. This research is significant for developing compounds that can protect against radiation exposure (Blickenstaff et al., 1994).

5. Antitumor Agent Synthesis

Studies on synthesizing potential antitumor agents, including 3-substituted derivatives of 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines, provide insights into the development of new therapeutic agents. Fluoro-substituted anilines play a role in these syntheses (Lin & Kasina, 1981).

6. Magnetic Nanoparticles in Catalytic Oxidation

Research on the use of Fe3O4 magnetic nanoparticles as catalysts for the oxidation of phenolic and aniline compounds, including fluorine-substituted anilines, contributes to environmental remediation technologies (Zhang et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[(3-fluorophenoxy)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO.ClH/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMMHHWQSPSNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluorophenoxy)methyl]aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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